molecular formula C6H8N2O2S B6234514 methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate CAS No. 228259-47-0

methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate

Cat. No.: B6234514
CAS No.: 228259-47-0
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-(methylsulfanyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate or methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate.

    Reduction: Formation of 3-(methylsulfanyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate
  • 3-(Methylsulfanyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. This compound’s versatility in undergoing various chemical transformations makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

228259-47-0

Molecular Formula

C6H8N2O2S

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.